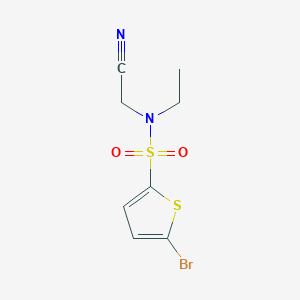![molecular formula C7H9ClN2O2 B7589598 2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide, also known as cloquintocet-mexyl, is a synthetic compound that belongs to the family of chloroacetanilides. It is widely used in the agricultural industry as a herbicide, specifically to control weed growth in cereal crops such as wheat, barley, and rye. Cloquintocet-mexyl has been found to be effective in controlling a wide range of weeds, including annual and perennial grasses, broad-leaved weeds, and sedges.
Mécanisme D'action
Cloquintocet-mexyl works by inhibiting the biosynthesis of the plant hormone gibberellin, which is essential for the growth and development of plants. Specifically, it inhibits the activity of the enzyme gibberellin 3-oxidase, which catalyzes the final step in the biosynthesis of gibberellin. This results in stunted growth and development of the target weeds, while leaving the cereal crops relatively unaffected.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been found to have minimal impact on the biochemical and physiological processes of cereal crops, with no significant effects on photosynthesis, respiration, or nutrient uptake. However, it has been shown to have some impact on the metabolism of the target weeds, specifically in the accumulation of certain amino acids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide-mexyl in lab experiments is its high level of efficacy in controlling weed growth. This makes it a useful tool for studying the effects of weed competition on crop growth and development. However, one limitation of using 2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide-mexyl is its specificity for cereal crops, which may limit its applicability to other crop systems.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide-mexyl. One area of interest is the development of new formulations and delivery methods that could improve the efficacy and environmental profile of the herbicide. Another area of research is the study of the potential impacts of long-term use of 2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide-mexyl on soil and water quality, as well as on non-target organisms such as beneficial insects and soil microbes. Finally, there is potential for research on the use of 2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide-mexyl in combination with other herbicides or cultural practices to develop integrated weed management strategies that are effective, sustainable, and environmentally friendly.
Méthodes De Synthèse
Cloquintocet-mexyl is synthesized through a multi-step process involving the reaction of 2-chloro-N-(chloroacetyl)acetamide with 3-methyl-1,2-oxazole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then treated with methyl iodide to yield the final product.
Applications De Recherche Scientifique
Cloquintocet-mexyl has been extensively studied for its herbicidal properties and its potential use in the agricultural industry. It has been found to be highly effective in controlling weed growth in cereal crops, with minimal impact on the growth and development of the crops themselves. Studies have also shown that 2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide-mexyl has a favorable environmental profile, with low toxicity to non-target organisms and minimal impact on soil and water quality.
Propriétés
IUPAC Name |
2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5-2-6(12-10-5)4-9-7(11)3-8/h2H,3-4H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEDHOJASPTPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[(1-methylpiperidin-3-yl)methyl]quinolin-4-amine](/img/structure/B7589534.png)
![3-[2-(Aminomethyl)piperidine-1-carbonyl]benzamide](/img/structure/B7589535.png)
![4-[(2,3-Dichlorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589553.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589557.png)
![2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid](/img/structure/B7589562.png)

![4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid](/img/structure/B7589566.png)


![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)

![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)